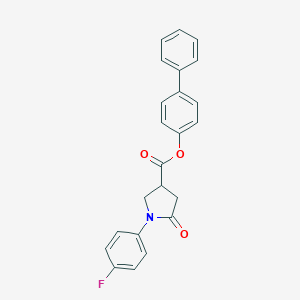![molecular formula C22H24N2O4 B271076 N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as MDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MDMP belongs to the class of pyrrolidine carboxamides and is known for its diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MDMP is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. MDMP has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
MDMP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MDMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, MDMP also has some limitations. The compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term safety of MDMP has not been fully established, which could limit its potential use in clinical settings.
Direcciones Futuras
There are several areas of future research that could be pursued to further explore the potential applications of MDMP. One area of focus could be the development of novel drug delivery systems that utilize MDMP as a carrier molecule. Another area of focus could be the exploration of the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand the long-term safety and efficacy of MDMP in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of MDMP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing MDMP involves the condensation of 4-methylacetophenone with 2-methyl-1,3-dioxolane-4-carboxylic acid, followed by the reaction with pyrrolidine-3-carboxylic acid and N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain pure MDMP.
Aplicaciones Científicas De Investigación
MDMP has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. MDMP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-15-6-8-19(9-7-15)24-14-16(12-20(24)25)21(26)23-18-5-3-4-17(13-18)22(2)27-10-11-28-22/h3-9,13,16H,10-12,14H2,1-2H3,(H,23,26) |
Clave InChI |
WWAQFESWBRQMPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)







